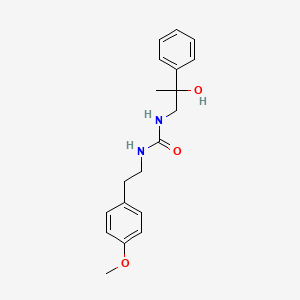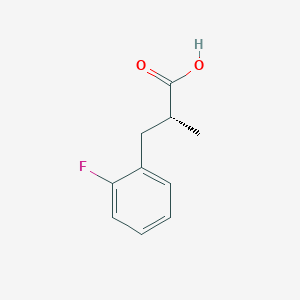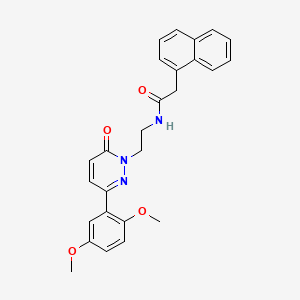
1-(2-羟基-2-苯基丙基)-3-(4-甲氧基苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is a urea derivative that is not directly discussed in the provided papers. However, similar compounds with urea linkages and substituted phenyl groups have been synthesized and studied for various properties and biological activities. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved carbonylation and substitution reactions, yielding a product confirmed by spectroscopic methods . Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized and its antitumor activity was evaluated . The compound 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, which is structurally similar to the target compound, was synthesized and its crystal structure was determined, revealing intermolecular hydrogen bonding .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction of amines. In the case of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a one-step synthesis using triphosgene and trimethylamine followed by the addition of 4-methoxyaniline was employed, achieving a 72% yield . Similarly, other urea derivatives were synthesized through substitution reactions, as seen in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea and 1-aryl-3-(2-chloroethyl) ureas .
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction. For example, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined, showing it crystallizes in the monoclinic space group with specific cell parameters . The dihedral angle between the phenyl ring and the urea group in 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea was measured to be 35.6°, indicating the spatial arrangement of the molecule .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including nucleophilic and electrophilic substitutions, as well as hydrogen bonding interactions. The intermolecular hydrogen bonding in 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea contributes to the formation of a two-dimensional array in the crystal lattice . The reactivity of these compounds can be influenced by the substituents on the phenyl rings, as seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, where the chloroethyl group plays a key role in the cytotoxicity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. The solubility, density, and crystal packing can be influenced by the presence of hydrophilic or hydrophobic groups. For instance, the introduction of hydrophilic groups in 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas improved their aqueous solubility and pharmacokinetic properties . The density and crystal packing parameters of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea were determined through X-ray diffraction, providing insights into the compound's solid-state properties .
科学研究应用
合成和受体拮抗剂一项关于三取代苯基脲衍生物的合成和构效关系的研究突出了它们作为神经肽 Y5 受体拮抗剂的作用。该研究旨在通过修饰其立体化学和各种分子片段来优化这些化合物的体外效力,从而鉴定出在细胞测定中作为拮抗剂发挥作用的有效化合物 (Fotsch 等人,2001)。
生物传感应用基于尿素的生物传感器已被开发用于检测尿素浓度,证明了它们在工业和生物医学诊断中的实用性。用于尿素检测的新型基于水凝胶的生物传感器利用尿素的酶促水解来产生碱性 pH 变化,由 pH 敏感水凝胶检测。该生物传感器表现出高灵敏度和选择性,在各种环境中监测尿素水平具有潜在应用 (Erfkamp 等人,2019)。
属性
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(23,16-6-4-3-5-7-16)14-21-18(22)20-13-12-15-8-10-17(24-2)11-9-15/h3-11,23H,12-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCYIONNHJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)
![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)
![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)